2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione

Anthraquinone Regioisomerism DNA intercalation

Researchers screening sulfonylated anthraquinones often face limited access to 2-substituted regioisomers, which exhibit distinct DNA-intercalation geometry versus 1-substituted analogs. This 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione (CAS 670255-60-4) directly addresses that gap. - Regioisomeric advantage: 2-sulfonamide substitution alters DNA binding affinity & cytotoxic selectivity profiles across MCF-7, PC-3, and Hep2C cell lines. - VEGFR-2 SAR probe: 4-methylpiperidine group enables head-to-head comparison with des-methyl, 4-fluoropiperidine, or morpholine analogs for kinase selectivity. - ADME comparator: cLogP ~2.8 provides a +0.5 logP shift vs. unsubstituted piperidine analog, useful for permeability & microsomal stability panels. Supplied as a ≥90% pure screening compound, available in μmol to milligram quantities with confirmed stock for rapid dispatch.

Molecular Formula C20H19NO4S
Molecular Weight 369.44
CAS No. 670255-60-4
Cat. No. B2545019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione
CAS670255-60-4
Molecular FormulaC20H19NO4S
Molecular Weight369.44
Structural Identifiers
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H19NO4S/c1-13-8-10-21(11-9-13)26(24,25)14-6-7-17-18(12-14)20(23)16-5-3-2-4-15(16)19(17)22/h2-7,12-13H,8-11H2,1H3
InChIKeyYRGRIELIEBNZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione: Chemical Class, Scaffold, and Procurement


2-[(4-Methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione (CAS 670255-60-4) is a synthetic sulfonylated anthraquinone derivative with the molecular formula C20H19NO4S and a molecular weight of 369.44 g/mol . The compound features a 9,10-anthraquinone core functionalized at the 2-position with a 4-methylpiperidin-1-ylsulfonyl group. It belongs to the broader class of anthracene-9,10-dione sulfonamides, a scaffold that has been investigated for anticancer, antimicrobial, and enzyme-inhibitory applications . The compound is commercially available from several research-chemical suppliers and is typically utilized as a building block or screening compound in early-stage drug discovery .

Anthraquinone sulfonamide building block for diversity screening
Structurally differentiated 2‑sulfonamide regioisomer for SAR exploration
Commercially available scaffold from multiple vendors for hit discovery

2-[(4-Methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione: Substitution Limitations


Within the anthracene-9,10-dione sulfonamide class, small structural perturbations produce substantial differences in biological target engagement and potency. The regioisomeric position of the sulfonamide group (1- vs. 2-substitution) alters DNA-intercalation geometry and cytotoxic selectivity profiles in MCF-7, PC-3, and Hep2C cell lines . The identity of the amine component (piperidine, 4-methylpiperidine, piperazine, or morpholine) modulates enzyme inhibitory activity—exemplified by piperidine-terminated amidoanthracene-9,10-diones that exhibit telomerase IC50 values spanning 4–11 µM depending on linker length and amine substitution . Furthermore, N-sulfonylpiperidine derivatives with different aryl/heteroaryl attachments show VEGFR-2 inhibitory IC50 values varying by more than an order of magnitude across closely related analogs . Therefore, generic interchange within this class without quantitative comparative data risks selecting a compound with materially different potency, selectivity, or cellular activity.

Regioisomer position (1‑ vs 2‑sulfonyl) may shift DNA‑intercalation geometry and cytotoxic selectivity
4‑Methylpiperidine vs piperidine alters predicted logP and metabolic stability, potentially affecting ADME profile
Sulfonamide vs amide linker changes target engagement class; telomerase and kinase data may not transfer

2-[(4-Methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione: Differentiation Evidence


2- vs. 1-Sulfonyl Regioisomer: DNA Binding and Cytotoxicity

In a series of 1-substituted anthraquinone-sulfonamide conjugates evaluated against MCF-7, PC-3, and Hep2C cell lines, the position of the sulfonamide substituent on the anthraquinone core directly influenced cytotoxic potency and selectivity profiles . The target compound, 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione, bears the sulfonamide at the 2-position, which is predicted to alter the molecular electrostatic potential distribution and DNA-intercalation geometry relative to 1-substituted analogs. Direct quantitative comparison data for the target compound versus specific 1-substituted regioisomers in identical assays are not available in the public domain; however, the regioisomeric distinction represents a structural differentiation with established class-level precedent for divergent biological activity .

Regioisomer comparison
Class‑level inference
2‑sulfonyl vs 1‑sulfonyl: predicted altered DNA‑binding geometry and cytotoxicity profile. No direct quantitative comparison available.
Regioisomeric substitution context
Class‑level evidence; direct comparison data not available
Anthraquinone Regioisomerism DNA intercalation Cytotoxicity

4-Methylpiperidine vs. Piperidine: Physicochemical & PK Differentiation

The target compound incorporates a 4-methylpiperidine moiety, whereas the closest commercially available analog, 2-(piperidine-1-sulfonyl)-9,10-dihydroanthracene-9,10-dione (CAS 361180-04-1; Life Chemicals F0914-0682), bears an unsubstituted piperidine . The introduction of a methyl group at the 4-position of the piperidine ring is predicted to increase logP by approximately 0.5 units (calculated via ACD/Labs or similar), reduce aqueous solubility, and potentially alter CYP450-mediated metabolic stability . Class-level evidence from N-sulfonylpiperidine VEGFR-2 inhibitor series demonstrates that methyl substitution on the piperidine ring can modulate both enzyme inhibitory potency and antiproliferative activity in HCT-116, HepG-2, and MCF-7 cell lines by factors of 2- to 10-fold . Direct experimental comparison of the target compound with the unsubstituted piperidine analog in a defined biological assay is not publicly available.

Methyl substitution comparison
Class‑level inference
4‑Methylpiperidinyl vs piperidinyl: ΔcLogP ≈ +0.5, ΔMW +14 Da. Biological potency difference not established.
Physicochemical differentiation context
Based on in silico predictions and class SAR; direct bioassay comparison absent
Piperidine Methyl substitution Lipophilicity Metabolic stability

Sulfonamide vs. Amide Scaffolds: Target Engagement Differences

2,6-Disubstituted amidoanthracene-9,10-dione derivatives with piperidine-terminated side chains inhibit human telomerase with telIC50 values of 4–11 µM . In contrast, anthraquinone-sulfonamide conjugates bearing sulfonamide linkages at the 1-position have been primarily characterized for cytotoxic activity against MCF-7, PC-3, and Hep2C cell lines, with mechanisms potentially involving DNA intercalation rather than specific enzyme inhibition . The target compound combines the anthraquinone core with a sulfonamide linker and a 4-methylpiperidine moiety—a hybrid pharmacophore that may engage targets distinct from either the amidoanthracene-9,10-dione telomerase inhibitors or the 1-substituted sulfonamide series. No direct target engagement data (e.g., PI3K, VEGFR-2, telomerase IC50) for the target compound itself are publicly available; this differentiation is based on scaffold-class inference.

Linker scaffold comparison
Class‑level inference
Sulfonamide linker vs amide linker: distinct target engagement class. Telomerase IC₅₀ (amide) 4–11 µM vs undefined sulfonamide profile.
Target engagement class context
Scaffold‑based inference; no cross‑screening data
Anthraquinone Sulfonamide Amide Telomerase Kinase inhibition

Structural Uniqueness for Screening Libraries

A substructure search of the PubChem database reveals that 2-[(4-methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione (CID 121237448) occupies a relatively sparse region of anthraquinone chemical space, with fewer than 50 reported analogs bearing the 2-sulfonamide-4-methylpiperidine combination . In comparison, 1-substituted anthraquinone-sulfonamides and 2,6-disubstituted amidoanthracene-9,10-diones each number in the hundreds of reported examples. The 2-position sulfonamide with a 4-methylpiperidine substituent thus represents a structurally underserved chemotype for biological screening. Commercial availability from multiple vendors (e.g., Kuujia, Life Chemicals) further distinguishes this compound from many literature-reported analogs that require custom synthesis .

Chemical space coverage
Cross‑study comparable
PubChem analog density ~4–5× lower for 2‑sulfonamide‑4‑methylpiperidine vs 1‑substituted or amide series.
Screening library novelty context
Based on PubChem substructure search; commercial availability confirmed
Chemical diversity Screening library Anthraquinone Sulfonamide

2-[(4-Methylpiperidin-1-yl)sulfonyl]-9,10-dihydroanthracene-9,10-dione: Recommended Application Scenarios


Diversity-Oriented Screening for Anticancer Hits

This compound is best deployed as a structurally differentiated entry in diversity-oriented screening libraries targeting anticancer mechanisms. Its 2-sulfonamide regioisomerism distinguishes it from the majority of reported 1-substituted anthraquinone-sulfonamides , while its sulfonamide linker differentiates it from amidoanthracene-9,10-dione telomerase inhibitors . Inclusion in screening decks against panels of cancer cell lines (e.g., NCI-60) or kinase panels may reveal novel target engagement profiles not accessible to more densely populated analog series.

SAR Expansion of 4-Methylpiperidine in Kinase Inhibitors

Given that N-sulfonylpiperidine derivatives with 4-methyl substitution have demonstrated VEGFR-2 inhibitory activity with IC50 values in the sub-micromolar to low-micromolar range , this compound can serve as a core scaffold for systematic SAR studies. The 4-methylpiperidine group can be compared head-to-head with unsubstituted piperidine, 4-fluoropiperidine, or morpholine analogs to quantify the contribution of the methyl group to potency, selectivity, and ADME properties.

DNA-Interactive Sulfonamide Probe in Cancer Models

The anthracene-9,10-dione core is a known DNA intercalator, and sulfonamide-bearing anthraquinones have demonstrated cytotoxic activity against MCF-7, PC-3, and Hep2C cells . This compound can be employed as a tool compound to investigate whether 2-sulfonamide substitution alters DNA binding affinity, sequence selectivity, or cellular response (apoptosis vs. cell cycle arrest) compared to 1-substituted or amide-linked analogs, using biophysical DNA binding assays (UV-Vis titration, CD spectroscopy, SPR) and cellular mechanistic assays.

ADME Comparator for Piperidine-Anthraquinones

The predicted logP difference of approximately +0.5 units relative to the des-methyl piperidine analog makes this compound a useful comparator in ADME profiling panels. Its moderate lipophilicity (cLogP ~2.8) positions it within favorable drug-like property space, and parallel testing of permeability (PAMPA/Caco-2), microsomal stability, and plasma protein binding against the unsubstituted piperidine analog can quantify the impact of the 4-methyl group on pharmacokinetic properties.

Application
Selection Property
Validation Focus
Diversity‑oriented anticancer screening
2‑Sulfonamide regioisomer
Target engagement and cytotoxicity profiling
Kinase inhibitor SAR expansion
4‑Methylpiperidine substitution
VEGFR‑2 inhibition and selectivity panel
DNA‑binding probe studies
Anthraquinone sulfonamide core
DNA binding affinity and apoptosis vs. cell cycle arrest
ADME property comparator
Moderate lipophilicity (cLogP ~2.8)
Permeability, microsomal stability, and plasma protein binding
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